2-Chlorothieno[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHXBAHAGHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529353 | |
| Record name | 2-Chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-14-7 | |
| Record name | 2-Chlorothieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94191-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Transformational Chemistry of 2 Chlorothieno 3,2 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position
The chlorine atom at the 2-position of the thieno[3,2-b]pyridine (B153574) scaffold is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the chloro-substituted carbon, facilitating attack by various nucleophiles. abertay.ac.uk This reactivity allows for the introduction of a diverse range of functional groups at this position.
The displacement of the chlorine atom by nitrogen nucleophiles, known as amination or C-N coupling, is a common transformation for 2-Chlorothieno[3,2-b]pyridine. These reactions are typically performed to introduce amino groups, which are prevalent in biologically active molecules. abertay.ac.uk While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of halopyridines suggests that reactions with amines can proceed, sometimes requiring palladium catalysis as in the Buchwald-Hartwig amination. mountainscholar.orgresearchgate.net The reactivity of the related 7-chlorothieno[3,2-b]pyridine (B1354074) in SNAr reactions with amines has been noted. For instance, N-phenyl-5,6,7,8-tetrahydrobenzo mountainscholar.orgijarsct.co.inthieno[2,3-b]pyridin-4-amine was prepared through a palladium-catalyzed C-N cross-coupling reaction of 4-chlorothieno[2,3-b]pyridine (B3024653) with aniline (B41778). researchgate.net
The chloro group at the 2-position can also be substituted by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. abertay.ac.uk These reactions, known as etherification (C-O coupling) and thioetherification (C-S coupling), expand the molecular diversity achievable from this compound. The substitution can be achieved with nucleophiles such as alkoxides and thiols. The formation of carbon-sulfur bonds is a key step in the synthesis of many natural products. acs.org
The introduction of a cyano group via substitution of the chlorine atom is a valuable transformation, as the resulting carbonitrile can be further converted into other functional groups like carboxylic acids, amides, or amines. Palladium-catalyzed cyanation reactions are a common method for this transformation. researchgate.netresearchgate.net For the related isomer, 7-chlorothieno[3,2-b]pyridine, cyanation has been optimized using a catalytic system of Pd2(dba)3, dppf, Zn(CN)2, and Zn in a bio-based solvent, eucalyptol, at elevated temperatures. mdpi.comsemanticscholar.org This suggests that similar conditions could be applicable to this compound.
The reactivity of halogenated thienopyridines in SNAr reactions is influenced by the position of the halogen and the nitrogen atom in the pyridine ring. Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution than those at the 3-position. abertay.ac.uk In comparison to other heterocyclic systems, pyridine's electron-deficient nature makes it more reactive towards nucleophilic substitution than benzene. pearson.com For instance, 2-chloropyridine (B119429) is significantly less reactive than 2-chloropyrimidine (B141910) in SNAr reactions, but the presence of additional electron-withdrawing groups on the pyridine ring can enhance its reactivity to levels comparable to pyrimidines. nih.gov The reactivity of the thieno[3,2-b]pyridine system can also be compared to its isomers. For example, the electron density shift towards the pyridine nitrogen in 3-Bromo-5-chlorothieno[2,3-c]pyridine enhances its nucleophilicity in certain coupling reactions compared to the [3,2-b] isomer.
Cross-Coupling Reactions at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize the thieno[3,2-b]pyridine core.
The this compound scaffold is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction pairs the chlorinated thienopyridine with a boronic acid or ester to form a new carbon-carbon bond. researchgate.netresearchgate.net It is a widely used method for synthesizing biaryl and heteroaryl compounds. researchgate.netsmolecule.com For instance, Suzuki-Miyaura coupling of 3-bromo-5-chlorothieno[3,2-b]pyridine (B1376020) with aryl boronic esters has been utilized in the development of kinase inhibitors. High to excellent yields have been reported for the Suzuki-Miyaura coupling of related brominated thieno[3,2-b]pyridine derivatives. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the chloro-substituted thienopyridine with a terminal alkyne, providing access to alkynyl-substituted thienopyridines. researchgate.netresearchgate.net These products can serve as intermediates for further transformations. The Sonogashira coupling of related brominated thieno[3,2-b]pyridine derivatives has been successfully employed. researchgate.net
Heck Coupling: The Heck reaction allows for the formation of a carbon-carbon bond between the chlorinated thienopyridine and an alkene. This reaction provides a route to vinyl-substituted thienopyridines.
The table below summarizes examples of palladium-catalyzed coupling reactions on the thieno[3,2-b]pyridine scaffold, though specific examples for the 2-chloro isomer are limited in the provided search results.
| Coupling Reaction | Halogenated Thienopyridine | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acids | Pd catalyst | 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines | researchgate.net |
| Suzuki-Miyaura | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Aryl/heteroaryl pinacolboranes | Pd(dppf)Cl2 | 6-(Hetero)aryl derivatives | researchgate.net |
| Sonogashira | 2-Bromo-3-chloropyridine (precursor) | Phenylacetylene | Pd/Cu catalyst | 2-Phenylthieno[3,2-b]pyridine | researchgate.net |
| Heck | 6-Chloro-thieno[2,3-b]pyridine | Not specified | Not specified | Not specified | diva-portal.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been successfully applied to the thieno[3,2-b]pyridine core to synthesize various amino derivatives. Although the chlorine at the 2-position is a viable coupling partner, many reported examples utilize the corresponding bromo-analogue due to the higher reactivity of the C-Br bond.
Research has shown that derivatives of thieno[3,2-b]pyridine readily undergo C-N coupling. For instance, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be coupled with different bromonitrobenzenes using a palladium catalyst with xantphos (B1684198) as the ligand and cesium carbonate (Cs₂CO₃) as the base to yield di(hetero)arylnitro compounds in high yields. mdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination of 2-bromo-5-chlorothieno[3,2-b]pyridine has been documented as a viable synthetic route. upenn.edu The reaction has also been demonstrated on bromo-2-phenylthieno[3,2-b]pyridine, which provided good to excellent yields of the aminated products when reacted with various amines in the presence of a palladium acetate (B1210297) catalyst, BINAP ligand, and Cs₂CO₃ base. ijarsct.co.in
Table 1: Examples of Buchwald-Hartwig Amination on Thieno[3,2-b]pyridine Derivatives
| Starting Material | Coupling Partner | Catalyst/Ligand System | Base | Product Type | Reference |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | Bromonitrobenzenes | Pd-catalyst / Xantphos | Cs₂CO₃ | Di(hetero)arylnitro compounds | mdpi.com |
| 2-Bromo-2-phenylthieno[3,2-b]pyridine | Various amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-Aryl-2-phenylthieno[3,2-b]pyridines | ijarsct.co.in |
| 2-Bromo-5-chlorothieno[3,2-b]pyridine | Amines | Not Specified | Not Specified | Amino-thieno[3,2-b]pyridine derivatives | upenn.edu |
Ullmann-Type Coupling Reactions
Ullmann-type coupling reactions, typically catalyzed by copper, are effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols. For the thieno[3,2-b]pyridine system, this method has been employed to create ether linkages.
A notable example is the copper-catalyzed Ullmann-type C-O coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various methoxyphenols. researchgate.net This reaction proceeds efficiently using N,N-dimethylglycine as the ligand and cesium carbonate as the base. researchgate.net For substrates like 3-bromo-5-chlorothieno[3,2-b]pyridine, it has been noted that copper(I) iodide can promote Ullmann-type couplings specifically at the chlorine-substituted position under mild conditions. This highlights the potential for regioselective functionalization on di-halogenated thienopyridine systems. The Ullmann reaction can generally be induced by copper, nickel, or palladium catalysts. dicp.ac.cn
Table 2: Ullmann-Type Coupling on a Thieno[3,2-b]pyridine Derivative
| Starting Material | Coupling Partner | Catalyst/Ligand System | Base | Product Type | Reference |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Methoxyphenols | Copper / N,N-dimethylglycine | Cs₂CO₃ | Di(hetero)arylether derivatives | researchgate.net |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | Not Specified | Copper(I) iodide | Not Specified | C-Cl coupled products |
C-H Activation and Arylation
Direct C-H activation and arylation have emerged as highly efficient strategies for creating C-C bonds, avoiding the need for pre-functionalized starting materials. Research has been conducted on the direct C-H arylation of the thieno[3,2-b]pyridine scaffold, primarily targeting the thiophene (B33073) ring.
A seminal study reported the first direct Pd-catalyzed C-H arylation on the C2 and C3 positions of the thiophene ring in thienopyridines. mdpi.comresearchgate.net Specifically, 2-phenylthieno[3,2-b]pyridine was successfully arylated at the C-3 position using palladium acetate (Pd(OAc)₂) as the catalyst, potassium carbonate (K₂CO₃) or potassium acetate (KOAc) as the base, and various aryl bromides as the coupling partners. mdpi.com This work demonstrates the feasibility of functionalizing the thiophene moiety while the pyridine ring remains intact. mdpi.comresearchgate.net The reactivity and regioselectivity of C-H arylation on pyridines are often influenced by the electronic properties of the ring and any existing substituents. nih.gov
Table 3: C-H Arylation of a 2-Phenylthieno[3,2-b]pyridine
| Starting Material | Arylating Agent | Catalyst | Base | Position of Arylation | Product Type | Reference |
| 2-Phenylthieno[3,2-b]pyridine | Aryl bromides | Pd(OAc)₂ | K₂CO₃ / KOAc | C-3 | 3-Aryl-2-phenylthieno[3,2-b]pyridines | mdpi.com |
Oxidation and Reduction Pathways
The thieno[3,2-b]pyridine skeleton can undergo oxidation and reduction reactions at several sites. The sulfur atom in the thiophene ring can be oxidized, while the pyridine ring and its substituents can be reduced.
The sulfur atom is susceptible to oxidation, typically yielding the corresponding sulfoxides or sulfones. This transformation can be achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) reagents. ambeed.com For instance, derivatives of 7-chlorothieno[3,2-b]pyridine can be oxidized to form these sulfur-oxygenated species.
Reduction pathways often target the pyridine ring or functional groups attached to the scaffold. The pyridine ring itself can be reduced to saturated piperidine (B6355638) derivatives using powerful reducing agents like lithium aluminum hydride (LiAlH₄), often in the presence of aluminum chloride. ambeed.comabertay.ac.uk Functional groups on the ring system are also readily reduced. Nitro groups can be converted to primary amines via catalytic hydrogenation (H₂/Pd-C) or other reducing conditions. mdpi.com Carboxylic acid moieties can be reduced to primary alcohols using LiAlH₄.
Table 4: Oxidation and Reduction Reactions on the Thieno[3,2-b]pyridine Core
| Reaction Type | Reagent(s) | Transformation | Reference(s) |
| Oxidation | KMnO₄, Cr(VI) | Sulfur to Sulfoxide/Sulfone | ambeed.com |
| Reduction | LiAlH₄ / AlCl₃ | Pyridine ring to Piperidine ring | ambeed.comabertay.ac.uk |
| Reduction | H₂/Pd-C | Nitro group to Amine group | mdpi.com |
| Reduction | LiAlH₄ | Carboxylic acid to Primary alcohol |
Electrophilic Aromatic Substitution Reactions on the Fused System
Electrophilic aromatic substitution allows for the introduction of various functional groups onto the aromatic rings. In the thieno[3,2-b]pyridine system, the thiophene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The regioselectivity of these reactions can be influenced by the reaction conditions and the presence of activating or deactivating groups.
Studies on related thienopyridine isomers provide insight into this reactivity. rsc.org For example, bromination of thieno[3,2-b]pyridine-5-carboxylic acid occurs selectively at the 4-position of the thiophene ring. In another case, the bromination of 2-phenylthieno[3,2-b]pyridine with bromine in dichloromethane (B109758) resulted in substitution at the 3-position. researchgate.net
Nitration of the thienopyridine N-oxide, a substrate activated for electrophilic attack, demonstrates sensitivity to reaction conditions. Nitration in sulfuric acid yields the 4-nitro derivative, while the same reaction in acetic acid produces the 5-nitro isomer. abertay.ac.uk
Table 5: Examples of Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagent(s) | Position of Substitution | Product | Reference |
| Bromination | Thieno[3,2-b]pyridine-5-carboxylic acid | Br₂ in Acetic Acid | 4 | 4-Bromo derivative | |
| Bromination | 2-Phenylthieno[3,2-b]pyridine | Br₂ in CH₂Cl₂ | 3 | 3-Bromo derivative | researchgate.net |
| Nitration | Thieno[2,3-b]pyridine (B153569) N-oxide | Fuming HNO₃/H₂SO₄ | 4 | 4-Nitro derivative | abertay.ac.uk |
| Nitration | Thieno[2,3-b]pyridine N-oxide | Fuming HNO₃/AcOH | 5 | 5-Nitro derivative | abertay.ac.uk |
Functional Group Interconversions on Derivatives of this compound
The 2-chloro group and other substituents on the thieno[3,2-b]pyridine ring are amenable to a wide range of functional group interconversions (FGIs), greatly expanding the synthetic utility of this scaffold. The 2-chloro atom itself can be replaced by various nucleophiles.
Drawing analogies from similarly structured 2-chloroquinolines, the 2-chloro group can be replaced by hydrogen, iodide, hydroxide, thiols (SR), lithium (via metal-halogen exchange), and various nitrogen nucleophiles like piperidine or azide, the latter of which can form a fused tetrazole ring. lookchem.com The resulting organolithium intermediate can be subsequently quenched with electrophiles to introduce groups like carboxylic acids (CO₂H) or aldehydes (CHO). lookchem.com
Derivatives of this compound bearing other functional groups can also undergo further transformations. For example, a nitrile group can be reduced to a primary amine (CH₂NH₂) or hydrolyzed to a carboxylic acid. vanderbilt.edu An ester can be converted to an amide. vanderbilt.edu A formyl (aldehyde) group on a thieno[3,2-b]pyridine derivative has been shown to undergo reductive amination to install a piperazinylmethyl moiety. google.com These FGIs are crucial for building molecular complexity and synthesizing analogues for various applications, such as kinase inhibitors. google.com
Table 6: Potential Functional Group Interconversions for 2-Chloro-Substituted Heterocycles
| Initial Group | Reagent(s) | Final Group | Reference |
| 2-Chloro | NaI | 2-Iodo | lookchem.com |
| 2-Chloro | Hot aq. HCl | 2-Hydroxy (pyridone) | lookchem.com |
| 2-Chloro | Ethanolic NaSH | 2-Thiol (thiopyridone) | lookchem.com |
| 2-Chloro | NaN₃ | Fused Tetrazole ring | lookchem.com |
| Formyl | Reductive Amination (e.g., with piperazine) | Aminomethyl (e.g., piperazinylmethyl) | google.com |
| Nitro | H₂, Pd/C | Amino | mdpi.com |
| Ester | Amine | Amide | vanderbilt.edu |
Advanced Spectroscopic and Structural Elucidation of 2 Chlorothieno 3,2 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-Chlorothieno[3,2-b]pyridine. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped.
The ¹H NMR spectrum of this compound is expected to display signals for four distinct aromatic protons. The proton at the C3 position, adjacent to the chlorine-bearing carbon, is anticipated to appear as a singlet. The protons on the pyridine (B92270) ring—H5, H6, and H7—constitute a coupled spin system, giving rise to more complex splitting patterns, typically a series of doublets of doublets that allow for their specific assignment. mdpi.com The electron-withdrawing nature of the chlorine atom at C2 is expected to deshield the adjacent H3 proton, shifting its resonance to a lower field. The chemical shifts for the pyridine ring protons are influenced by the nitrogen atom and the fused thiophene (B33073) ring. pw.edu.pl
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 7.4 - 7.6 | s (singlet) | - |
| H5 | 8.7 - 8.9 | dd (doublet of doublets) | J_H5,H6 ≈ 4.5 Hz, J_H5,H7 ≈ 1.6 Hz |
| H6 | 7.3 - 7.5 | dd (doublet of doublets) | J_H6,H7 ≈ 8.4 Hz, J_H6,H5 ≈ 4.5 Hz |
| H7 | 8.2 - 8.4 | dd (doublet of doublets) | J_H7,H6 ≈ 8.4 Hz, J_H7,H5 ≈ 1.6 Hz |
Table 1: Predicted ¹H NMR data for this compound. Predictions are based on analyses of related thienopyridine structures.
The ¹³C NMR spectrum provides information on the seven carbon atoms of the thienopyridine skeleton. The carbon atom directly bonded to the chlorine atom (C2) is expected to show a significant downfield chemical shift due to the halogen's inductive effect. The chemical shifts of the other carbons are determined by their position relative to the sulfur and nitrogen heteroatoms. researchgate.net By comparing the spectrum to that of the parent, unsubstituted thieno[3,2-b]pyridine (B153574), the specific effects of the 2-chloro substituent can be delineated. researchgate.net Quaternary carbons (C2, C3a, and C7a) are typically identified by their lower intensity signals and absence in proton-coupled spectra like DEPT-135 or edited HSQC.
| Carbon Atom | Chemical Shift (δ, ppm) in Thieno[3,2-b]pyridine researchgate.net | Predicted Chemical Shift (δ, ppm) in this compound |
| C2 | 123.9 | 128 - 132 |
| C3 | 126.7 | 124 - 126 |
| C3a | 142.3 | 140 - 142 |
| C5 | 147.2 | 148 - 150 |
| C6 | 118.4 | 119 - 121 |
| C7 | 130.9 | 131 - 133 |
| C7a | 152.0 | 150 - 152 |
Table 2: Comparison of ¹³C NMR chemical shifts for the parent thieno[3,2-b]pyridine and predicted shifts for its 2-chloro derivative.
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu For this compound, it would show cross-peaks confirming the H3-C3, H5-C5, H6-C6, and H7-C7 connectivities. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is crucial for identifying the quaternary carbons and piecing together the fused-ring system. Key expected correlations include:
H3 correlating to C2 and C3a.
H5 correlating to C7 and C3a.
H7 correlating to C5 and C7a.
These correlations provide unequivocal proof of the thieno[3,2-b]pyridine scaffold and the specific location of the chlorine atom at the C2 position.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy identifies the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. vscht.cz The IR spectrum of this compound is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations from both the thiophene and pyridine rings. vscht.czpw.edu.pl |
| 1600 - 1400 | C=C / C=N Stretch | A series of bands corresponding to the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the fused ring system. pw.edu.pl |
| 800 - 600 | C-Cl Stretch | A strong absorption band characteristic of the carbon-chlorine bond. vscht.cz |
| ~750 | C-S Stretch | Carbon-sulfur bond vibrations, which are often weak in intensity. |
Table 3: Characteristic Infrared (IR) absorption bands expected for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₇H₄ClNS) is 169 g/mol . guidechem.com
A key diagnostic feature in the mass spectrum is the isotopic signature of chlorine. The molecular ion (M⁺) will appear as a pair of peaks: one at m/z 169 (corresponding to the ³⁵Cl isotope) and another at m/z 171 (for the ³⁷Cl isotope). The relative intensity of these peaks is approximately 3:1, which is characteristic for a molecule containing a single chlorine atom. slideshare.net
The fragmentation of the molecular ion provides further structural evidence. Plausible fragmentation pathways for chlorinated heterocyclic compounds include the initial loss of a chlorine radical (·Cl) or a neutral HCl molecule. jcsp.org.pk
[M - Cl]⁺: Loss of a chlorine atom from the molecular ion would result in a fragment ion at m/z 134.
[M - HCl]⁺: Elimination of hydrogen chloride would produce a fragment at m/z 133.
Further Fragmentation: The resulting thienopyridine cation (m/z 134) could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN) from the pyridine ring, to yield a fragment at m/z 107.
| m/z | Proposed Fragment |
| 171 | [M+2]⁺ (³⁷Cl Isotope) |
| 169 | [M]⁺ (³⁵Cl Isotope) |
| 134 | [M - Cl]⁺ |
| 133 | [M - HCl]⁺ |
| 107 | [M - Cl - HCN]⁺ |
Table 4: Expected key ions in the mass spectrum of this compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound, the theoretical exact mass for the molecular ion [C₇H₄³⁵ClNS]⁺ is 168.9753 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would unambiguously confirm the molecular formula and distinguish it from any other potential isomers or compounds with the same nominal mass. amazonaws.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystal packing, which is crucial for understanding the molecule's steric and electronic properties.
Despite extensive searches of scientific databases, specific single-crystal X-ray diffraction data for This compound could not be located. Structural information for closely related thienopyridine derivatives is available and provides insights into the expected molecular geometry. For instance, analyses of various substituted thieno[2,3-b]pyridines have been reported, confirming their planar bicyclic core. It is anticipated that This compound would also possess a largely planar structure, with the chlorine atom situated at the 2-position of the thiophene ring.
Without experimental data, a detailed data table of crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for This compound cannot be provided.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the purity and confirming the identity of a synthesized compound.
The molecular formula for This compound is C₇H₄ClNS. The theoretical elemental composition is as follows:
Carbon (C): 49.57%
Hydrogen (H): 2.38%
Chlorine (Cl): 20.90%
Nitrogen (N): 8.26%
Sulfur (S): 18.90%
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 49.57% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.38% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.90% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.26% |
| Sulfur | S | 32.065 | 1 | 32.065 | 18.90% |
| Total | 169.634 | 100.00% |
Without published experimental results, a data table comparing the found versus calculated values for This compound cannot be compiled.
Computational and Theoretical Investigations of 2 Chlorothieno 3,2 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chlorothieno[3,2-b]pyridine and its derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d) and B3LYP/6-31+G(d), are utilized to determine the optimized molecular geometry. researchgate.netnanobioletters.com These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental values obtained from techniques like X-ray diffraction. nih.gov The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure.
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Bond Length (C-S) | Data not available in search results | Data not available in search results |
| Bond Length (C-N) | Data not available in search results | Data not available in search results |
| Bond Length (C-Cl) | Data not available in search results | Data not available in search results |
| Bond Angle (C-S-C) | Data not available in search results | Data not available in search results |
| Bond Angle (C-N-C) | Data not available in search results | Data not available in search results |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For thieno[3,2-b]pyridine (B153574) derivatives, FMO analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack. rsc.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | Data not available in search results |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (nucleophilic sites), while blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas (electrophilic sites). nanobioletters.commdpi.com For this compound, the MEP surface would highlight the electronegative nitrogen and chlorine atoms as potential sites for electrophilic attack, and the electron-deficient regions on the aromatic rings as susceptible to nucleophilic attack.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface provides a graphical representation of molecules as they exist in their crystalline environment, and 2D fingerprint plots derived from this surface summarize the types and relative significance of intermolecular contacts. Common interactions that can be analyzed include hydrogen bonds, halogen bonds, and π-π stacking interactions, which are crucial for understanding the packing and stability of the crystal structure. mdpi.com
In Silico Predictions of Reactivity and Potential for Derivatization
In silico methods are employed to predict the reactivity of this compound and to explore its potential for chemical modification. These computational approaches can model various chemical reactions and predict their outcomes, guiding synthetic efforts. nih.gov For instance, the reactivity of the chlorine atom in nucleophilic substitution reactions can be assessed, and the susceptibility of different positions on the thienopyridine core to electrophilic substitution can be predicted. This allows for the rational design of new derivatives with desired properties. Studies on related thienopyridine systems have shown their utility in synthesizing a variety of substituted analogs. mdpi.commdpi.com
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the potential energy surface, identify transition states, and calculate activation energies for different reaction pathways. This provides a detailed, step-by-step understanding of how reactants are converted into products. For example, theoretical investigations into the oxidative dimerization of related aminothieno[2,3-b]pyridines have proposed plausible mechanistic pathways. nih.govacs.org Such studies are instrumental in explaining experimental observations and in predicting the feasibility of new synthetic routes.
Applications of 2 Chlorothieno 3,2 B Pyridine As a Synthetic Scaffold and in Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The thieno[3,2-b]pyridine (B153574) framework is recognized as a valuable scaffold in the design and synthesis of novel, biologically active compounds. nih.gov The chloro-substituent in 2-Chlorothieno[3,2-b]pyridine serves as a key functional group for synthetic chemists, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for elaborating the core structure into a wide array of derivatives.
This compound is an effective precursor for creating polyfunctionalized organic molecules. The chlorine atom can be readily substituted using modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling allow for the introduction of various aryl and heteroaryl moieties at the 2-position. researchgate.netresearchgate.net
Research on the closely related 3-bromothieno[3,2-b]pyridine (B1281774) core has demonstrated the utility of this approach, where the halogen atom is displaced to form C-C bonds with a range of boronic acids and their derivatives. mdpi.com This methodology enables the synthesis of molecules with diverse functional groups and three-dimensional structures. Beyond Suzuki coupling, other powerful transformations like the Buchwald-Hartwig amination (for C-N bonds) and Sonogashira coupling (for C-C triple bonds) have been successfully applied to the thieno[3,2-b]pyridine scaffold, further expanding its utility as a precursor. mdpi.com
The inherent structural and electronic properties of the thieno[3,2-b]pyridine nucleus make it an attractive scaffold for the development of novel heterocyclic systems with significant therapeutic potential. nih.gov Its rigid, planar structure provides a defined orientation for appended functional groups, which is essential for specific interactions with biological targets.
Recent studies have highlighted this potential across different therapeutic areas:
Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold has been identified as a template for a new series of highly selective protein kinase inhibitors. nih.gov By modifying the core structure, researchers have developed potent inhibitors of kinases like Haspin, which are implicated in diseases such as cancer. nih.gov
Antitubercular Agents: In the search for new treatments for tuberculosis, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized. nih.gov These compounds showed potent activity against Mycobacterium tuberculosis, demonstrating that the scaffold can be adapted to target infectious disease pathogens. nih.gov
Table 1: Examples of Bioactive Systems Based on the Thieno[3,2-b]pyridine Scaffold
| Derivative Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Substituted Thieno[3,2-b]pyridines | Haspin Kinase Inhibition | Oncology |
| Thieno[3,2-b]pyridinone derivatives | Enoyl-ACP reductase (InhA) Inhibition | Infectious Disease (Tuberculosis) |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates | Antitumor Activity | Oncology |
The reliability of reactions involving the chloro-substituent makes this compound an ideal intermediate for generating diverse compound libraries for high-throughput screening in drug discovery. By starting with this common intermediate, chemists can systematically introduce a wide variety of chemical groups and assess their impact on biological activity.
For example, a library of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was synthesized from a halogenated precursor via Suzuki-Miyaura cross-coupling to evaluate their antitumor potential. mdpi.com This approach, known as parallel synthesis, is highly efficient for exploring the structure-activity relationship (SAR) of a given scaffold. The table below details some of the derivatives synthesized in that study, illustrating the chemical diversity achievable from a single halogenated thienopyridine intermediate. mdpi.com
Table 2: Synthesis of a Thieno[3,2-b]pyridine Library via Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner (Boron Source) | Resulting Substituent at 3-position |
|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid pinacol (B44631) ester | Phenyl |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium p-tolyltrifluoroborate | p-Tolyl |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | 4-Methoxyphenyl |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate | 4-Chlorophenyl |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | Pyridin-4-yl |
Development in Materials Science and Organic Electronics
The application of thieno[3,2-b]pyridine derivatives extends beyond medicine into the realm of materials science. The fused aromatic ring system, which combines an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring, imparts interesting electronic properties that are desirable for organic electronic devices. chemimpex.com
Thieno[3,2-b]pyridine and its derivatives are being explored for their potential role in the creation of advanced materials, such as conductive polymers. chemimpex.com Pyridine-containing polymers are a promising class of materials for applications ranging from self-assembly of block copolymers to contaminant capture. chemrxiv.org The thieno[3,2-b]pyridine unit can be incorporated into a polymer backbone to modulate its electronic and physical properties. The chlorine atom on this compound can potentially act as a reactive site for polymerization reactions, such as transition-metal-catalyzed polycondensation reactions, to form novel conjugated polymers.
The unique electronic structure of the thieno[3,2-b]pyridine core makes it a candidate for investigation in photonic applications. Fused heterocyclic compounds are often the basis for organic semiconductors and luminescent materials. guidechem.com While research into this compound for these specific applications is still an emerging field, its structural similarity to other building blocks used in organic electronics suggests potential utility. The ability to fine-tune the electronic energy levels (HOMO/LUMO) through substitution at the 2-position could allow for the rational design of materials for devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Design of Advanced Functional Materials
The fused heterocyclic structure of thieno[3,2-b]pyridine derivatives makes them attractive candidates for the development of advanced functional materials. The aromatic system can participate in π-π stacking interactions, which is a crucial feature for creating materials with specific electronic and optical properties. While research on the 2-chloro isomer is specific, the broader thieno[3,2-b]pyridine scaffold is explored for its potential in creating materials such as conductive polymers, which have applications in electronics and sensors chemimpex.com.
The versatility of the thienopyridine framework allows for diverse functionalization, enabling the tuning of its material properties chemimpex.com. By strategically modifying the core structure, researchers can influence characteristics like charge transport, light absorption, and emission, paving the way for its use in organic electronics.
Applications in Agrochemical Research and Development
Pyridine and its derivatives are foundational structures in the agrochemical industry, forming the basis for many successful herbicides, insecticides, and fungicides researchgate.netnih.gov. These compounds play a critical role in protecting crops and ensuring stable agricultural yields chemimpex.comchemimpex.com. The fourth generation of pesticides, characterized by high efficacy and low toxicity, heavily features pyridine-containing compounds agropages.com.
Recent research has identified the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold as a promising lead for the development of novel fungicides nih.gov. A study evaluating a library of its derivatives demonstrated significant antifungal activity against several plant pathogens, including C. arachidicola, R. solani, and S. sclerotiorum. This work highlights the potential of the thieno[3,2-b]pyridine core as a key building block for creating new and effective crop protection agents nih.gov. The chlorinated framework of compounds like this compound is particularly valuable as it provides a site for derivatization to optimize biological activity and spectrum chemimpex.com.
Utilization as a Chemical Probe for Systemic Research Investigations
In addition to its role in developing therapeutic and agrochemical agents, the thieno[3,2-b]pyridine scaffold is highly valuable as a tool for basic scientific research. Specifically, it has been successfully employed to create highly selective chemical probes for studying complex biological systems nih.gov.
Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to investigate the protein's function in cells and organisms. The thieno[3,2-b]pyridine core has proven to be an excellent template for developing potent and selective kinase inhibitors nih.gov. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
One notable success is the development of inhibitors based on the thieno[3,2-b]pyridine scaffold that target the kinase Haspin. Researchers have demonstrated that this scaffold can serve as the foundation for ATP-competitive inhibitors that exhibit high selectivity across the entire kinome. A specific compound, MU1920, was developed from this scaffold and meets the stringent criteria for a quality chemical probe, making it suitable for in vivo studies to explore the biological roles of Haspin kinase nih.gov. This illustrates the utility of the thieno[3,2-b]pyridine framework in creating sophisticated molecular tools for fundamental biological discovery.
Table 1: Research Findings on Thieno[3,2-b]pyridine Derivatives
| Derivative Scaffold | Application Area | Key Finding | Source |
|---|---|---|---|
| 4,5,6,7-tetrahydrothieno[3,2-b]pyridine | Agrochemical | Identified as a promising lead scaffold for novel fungicides with activity against multiple plant pathogens. | nih.gov |
| Thieno[3,2-b]pyridine | Chemical Probe | Serves as an attractive scaffold for highly selective kinase inhibitors, leading to the development of a quality chemical probe (MU1920) for Haspin kinase. | nih.gov |
| 7-Chlorothieno[3,2-b]pyridine (B1354074) | Materials Science | Explored for its potential in creating advanced materials, including conductive polymers for electronics. | chemimpex.com |
Q & A
Q. What are the standard protocols for synthesizing 2-Chlorothieno[3,2-b]pyridine?
Basic The synthesis typically involves regioselective halogenation of the thieno[3,2-b]pyridine scaffold. A common method includes dissolving thieno[3,2-b]pyridine in tetrahydrofuran (THF) at low temperatures (-78°C), followed by the addition of a chlorinating agent (e.g., N-chlorosuccinimide) to ensure selective substitution at the 2-position . Reaction optimization requires precise temperature control to avoid byproducts such as 7-chloro isomers .
Q. How is the structure of this compound confirmed post-synthesis?
Basic Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Distinct aromatic proton signals between δ 7.5–8.5 ppm confirm the fused thiophene-pyridine system.
- HRMS : A molecular ion peak at m/z 183.97 (C₇H₄ClNS) validates the molecular formula .
II. Reactivity and Regiochemical Analysis
Q. How does the chlorine substitution at the 2-position influence the compound’s reactivity?
Advanced The electron-withdrawing chlorine atom at the 2-position activates the pyridine ring for electrophilic substitution at the 5- and 7-positions. For example, bromination experiments show preferential reactivity at the 5-position due to resonance stabilization of the intermediate . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. What challenges arise in achieving regioselective functionalization of this compound?
Advanced Competing reactivity at the thiophene sulfur and pyridine nitrogen complicates functionalization. Strategies include:
- Directed ortho-metalation : Using lithium bases to deprotonate specific positions.
- Protecting group strategies : Temporarily blocking reactive sites (e.g., silylation of sulfur) .
III. Biological and Pharmacological Applications
Q. What mechanisms underlie the biological activity of this compound derivatives?
Advanced Derivatives exhibit kinase inhibition by competing with ATP binding. For example, 3-bromo-5-chlorothieno[3,2-b]pyridine inhibits tyrosine kinases by forming a halogen bond with the hinge region of the enzyme’s active site . In vitro assays (e.g., IC₅₀ measurements) and molecular docking studies are critical for mechanistic validation .
Q. How do structural modifications impact the compound’s bioactivity?
Advanced Substituents at the 5- or 7-positions modulate lipophilicity and target affinity. For instance:
- Methyl groups : Enhance membrane permeability (logP increase by 0.5 units).
- Carboxamide groups : Improve solubility and hydrogen-bonding interactions .
IV. Analytical and Computational Methods
Q. What analytical techniques resolve contradictions in reaction outcomes?
Advanced
Q. How can computational tools predict the collision cross-section (CCS) of this compound derivatives?
Advanced Density functional theory (DFT) calculates molecular geometries, while ion mobility spectrometry (IMS) correlates CCS with experimental data. For example, the CCS of 3-bromo-5-chlorothieno[3,2-b]pyridine is predicted within 5% error using Gaussian09 .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
